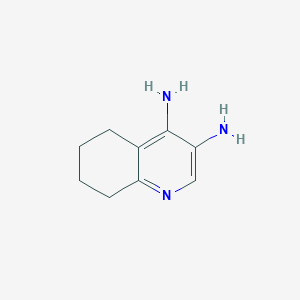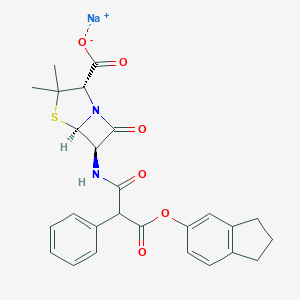![molecular formula C10H12ClN B121559 3-[(4-Chlorophenyl)methyl]azetidine CAS No. 606129-49-1](/img/structure/B121559.png)
3-[(4-Chlorophenyl)methyl]azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(4-Chlorophenyl)methyl]azetidine" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidines are a class of azaheterocycles that have been studied for their potential in various chemical reactions and biological activities. The presence of a chlorophenyl group in the compound suggests potential for unique reactivity and biological relevance.
Synthesis Analysis
The synthesis of azetidine derivatives can be complex due to the strain in the four-membered ring. A method for synthesizing 3,3-dichloroazetidines involves the reaction of N-(1-aryl-2,2-dichloroethylidene)amines with aromatic aldehydes to produce alpha,alpha-dichloro-beta-hydroxy imines, which are then converted into beta-(mesyloxy) imines and further reacted to yield various azetidine derivatives . Another approach involves the condensation of perimidine-1-acetic acid hydrazide with aromatic aldehydes to form Schiff base derivatives, which are then cyclocondensed with chloro acetyl chloride to afford azetidin-2-ones . Additionally, azetidinone derivatives have been prepared by Betti’s condensation reaction followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which can influence the reactivity and stability of the compounds. The structures of newly synthesized azetidine derivatives are typically confirmed using spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . The presence of substituents on the azetidine ring, such as the chlorophenyl group, can further modify the electronic and steric properties of the molecule.
Chemical Reactions Analysis
Azetidine and its derivatives participate in various chemical reactions. For instance, azetidine can polymerize under the influence of cationic initiators to form polymers containing amino functions . Dichloroazetidines can undergo ring contraction with sodium methoxide to form aziridines or react with sodium hydride in DMSO to yield aroylaziridines through the intermediacy of strained heterocyclic enamines known as 2-azetines . Additionally, azetinyl thiazolidine-2-thiones can be synthesized via diastereoselective addition of chlorotitanium enolates to O-methyl aldoximes, leading to beta-amino carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The ring strain in azetidines can lead to increased reactivity, making them useful intermediates in organic synthesis. The presence of substituents such as chlorophenyl groups can affect the compound's polarity, solubility, and boiling point. The chemical properties, such as reactivity towards nucleophiles or electrophiles, are also determined by the substituents attached to the azetidine ring. The biological activity of azetidine derivatives, including antibacterial and antifungal properties, has been evaluated, indicating potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Properties
The synthesis of azetidine derivatives, including those related to 3-[(4-Chlorophenyl)methyl]azetidine, has been extensively studied. For instance, Lie Ken Jie and Syed-rahmatullah (1992) explored the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters, characterizing their structures using nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).
Rearrangement and Reactivity
Dejaegher et al. (2002) described the synthesis of 2-aryl-3,3-dichloroazetidines and investigated their reactivity with bases, leading to various ring transformations and the formation of other compounds such as aziridines (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Applications in Antibacterial Agents
Frigola et al. (1995) synthesized a series of 7-azetidinylquinolones with varied substituents, including a 7-(3-amino-2-methyl-1-azetidinyl) moiety, to study their effects on antibacterial activity and in vivo efficacy (Frigola et al., 1995).
Metabotropic Glutamate Receptor Agonists
Manahan‐Vaughan and Reymann (1996) investigated the role of metabotropic glutamate receptors in the dentate gyrus of the rat, using trans-azetidine-2,4-dicarboxylic acid (ADA) to facilitate long-term potentiation (Manahan‐Vaughan & Reymann, 1996).
Cholesterol Inhibition Studies
Salman and Magtoof (2019) focused on the synthesis of a 3-(4-chlorophenyl) bicyclic azetidin-2-one and its potential as a cholesterol inhibitor in blood (Salman & Magtoof, 2019).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOUVXKYESEICL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588386 |
Source


|
| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)azetidine | |
CAS RN |
606129-49-1 |
Source


|
| Record name | 3-[(4-Chlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

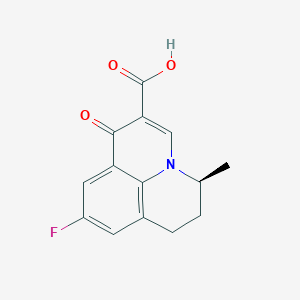
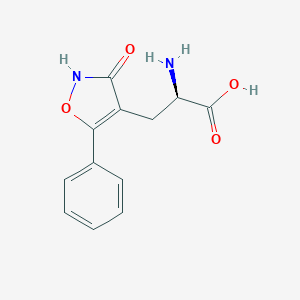
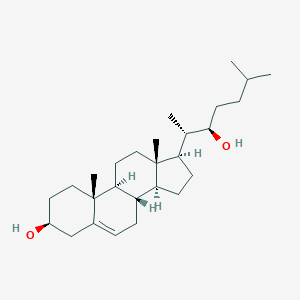
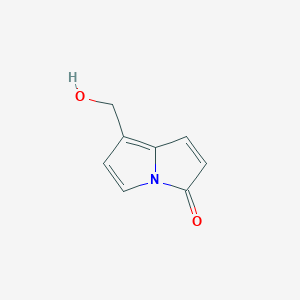


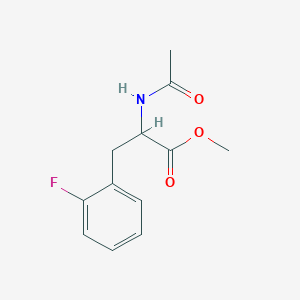
![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
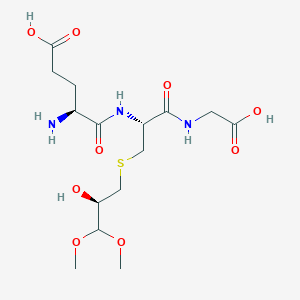
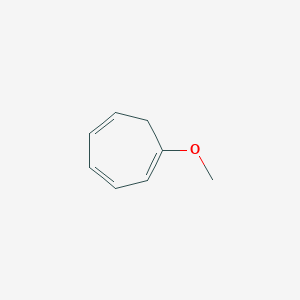
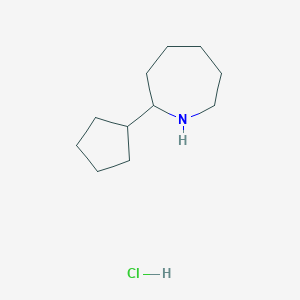
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
